molecular formula C12H12Br2ClNO4 B1432131 Methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate CAS No. 748788-39-8

Methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate

Cat. No. B1432131
M. Wt: 429.49 g/mol
InChI Key: DSGQFQSRBCHDNU-UHFFFAOYSA-N
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Description

Methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate is a chemical compound that belongs to the family of benzoates. It is a white crystalline powder that is soluble in organic solvents. Methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate has been studied extensively for its potential as a pharmaceutical compound due to its unique properties.

Mechanism Of Action

The mechanism of action of methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate is not fully understood. However, it is believed to work by inhibiting the synthesis of bacterial and fungal cell walls, leading to cell death. It is also believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.

Biochemical And Physiological Effects

Methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate has been shown to have minimal toxicity in animal studies. It has been shown to be well-tolerated at therapeutic doses and is not associated with any significant adverse effects.

Advantages And Limitations For Lab Experiments

Methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have potent antibacterial, antifungal, and anticancer properties. However, the limitations of this compound include its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate. One potential direction is the development of new antibiotics and antifungal agents based on this compound. Another potential direction is the development of new cancer treatments based on the ability of this compound to induce apoptosis in cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine.

Scientific Research Applications

Methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate has been studied for its potential use as a pharmaceutical compound. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. It has also been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Br2ClNO4/c1-6(17)16-10-8(15)5-7(12(18)19-2)11(9(10)14)20-4-3-13/h5H,3-4H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGQFQSRBCHDNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1Br)OCCBr)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Br2ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101136300
Record name Benzoic acid, 4-(acetylamino)-3-bromo-2-(2-bromoethoxy)-5-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate

CAS RN

748788-39-8
Record name Benzoic acid, 4-(acetylamino)-3-bromo-2-(2-bromoethoxy)-5-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=748788-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-(acetylamino)-3-bromo-2-(2-bromoethoxy)-5-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-(acetylamino)-3-bromo-2-(2-bromoethoxy)-5-chloro-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.505
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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